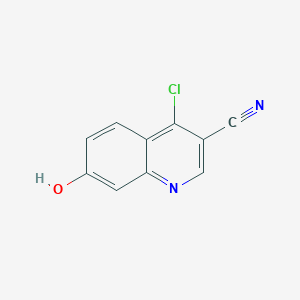
1,2-二氢洛替泼诺酯
描述
1,2-Dihydro Loteprednol etabonate is a corticosteroid used in ophthalmic solutions for the treatment of steroid responsive inflammatory conditions of the eye such as allergic conjunctivitis, uveitis, acne rosacea, superficial punctate keratitis, herpes zoster keratitis, iritis, cyclitis, and selected infective conjunctivitides . It is a white to off-white powder .
Synthesis Analysis
The synthesis of 1,2-Dihydro Loteprednol etabonate involves adding compound II and methyltetrahydrofuran into a reaction bottle under the protection of nitrogen, cooling to -5-0 ℃, dripping dimethyl isopropoxy silane methyl magnesium chloride, stirring, controlling the temperature to be 0-5 ℃, reacting for 1 hour, cooling the reaction liquid to -5-0 ℃ after the reaction is completed, and adding 10% NH4Cl 15ml, stirring for 10 min, adding ethyl acetate, separating the organic phase, washing with water, concentrating the organic phase under reduced pressure, adding ethyl acetate to the residue, stirring, filtering and drying to obtain compound III .
Molecular Structure Analysis
The molecular formula of 1,2-Dihydro Loteprednol etabonate is C24H33ClO7 . The molecular structure of the main characteristic fragmentations, π→π electron transition, and the vibrations of functional groups of the compound were discussed .
Chemical Reactions Analysis
Loteprednol Etabonate is a “soft” steroid, typically used in topical applications for inflammatory conditions of the eye. It is an agonist of both glucocorticoid and mineralcorticoid receptors . Several derivatives of loteprednol etabonate are formed during the synthesis and sterilization process. Some of these contaminants result from side reactions taking place on the steroid ring C including oxidation, dehydration, chlorination .
Physical And Chemical Properties Analysis
1,2-Dihydro Loteprednol etabonate is a white to off-white powder . It is highly lipid soluble and penetrates cells readily to induce the production of lipocortins. These proteins modulate the activity of prostaglandins and leukotrienes .
科学研究应用
Ophthalmic Anti-Inflammatory Applications
1,2-Dihydro Loteprednol etabonate is primarily used in the treatment of inflammatory and allergic disorders of the eye. It is often formulated as eye drops with concentrations of 0.2% or 0.5% . The compound exerts its effects by inducing the synthesis of anti-inflammatory proteins and inhibiting the synthesis of inflammatory mediators like prostaglandins and leukotrienes .
Analytical Method Development for Quality Control
Robust high-performance liquid chromatography (HPLC) assay methods have been developed and validated for the quantitative determination of 1,2-Dihydro Loteprednol etabonate in ophthalmic suspensions. These methods are crucial for quality control assays and stability studies, ensuring the compound’s efficacy and safety .
Novel Ophthalmic Gel Formulations
Researchers have described novel ophthalmic gel formulations containing 1,2-Dihydro Loteprednol etabonate for treating ocular inflammatory conditions. These gels aim to provide targeted treatment while minimizing systemic side effects .
Nanoformulations for Enhanced Corneal Delivery
Nanoformulations such as solid lipid nanoparticles (SLN), nanostructured lipid carriers (NLC), and nanoemulsions (NE) have been developed for the corneal delivery of 1,2-Dihydro Loteprednol etabonate. These formulations are designed to improve ocular bioavailability and reduce side effects like corneal disorder and ocular discomfort .
Particle Size Distribution Analysis in Drug Formulation
The particle size distribution (PSD) of 1,2-Dihydro Loteprednol etabonate is a critical quality parameter in pharmaceutical products. Analytical methods have been developed to characterize the PSD, which is essential for understanding the dissolution rates, bioavailability, and stability of the drug .
Crystal Structure Analysis for Drug Design
The crystal structure of 1,2-Dihydro Loteprednol etabonate has been solved and refined using synchrotron X-ray powder diffraction data. This information is vital for drug design and understanding the compound’s interaction with biological targets .
安全和危害
Prolonged use of corticosteroids may result in glaucoma with damage to the optic nerve, defects in visual acuity and fields of vision, and in posterior subcapsular cataract formation . It is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, possible risk of harm to unborn child .
未来方向
Loteprednol etabonate 0.25% is an FDA approved treatment modality for the short-term treatment of the signs and symptoms of DED. This medication is formulated with the customized mucus-penetrating particle (MPP) technology, which has a greater ability to penetrate the ocular surface and more effectively deliver the active steroid to the ocular surface tissues as compared with conventional steroid preparations . There is also increasing utility of loteprednol etabonate 0.25% in the treatment of DED before and/or after cataract or refractive surgery or as induction therapy prior to starting chronic immunomodulatory medication for DED .
属性
IUPAC Name |
chloromethyl (10R,13S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h11,16-19,27H,4-10,12-13H2,1-3H3/t16?,17?,18?,19?,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTXSPBAHVGOKO-QMVKLYBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@@]1(CCC2[C@@]1(CC(C3C2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydro Loteprednol etabonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the research paper utilize 1,2-Dihydro Loteprednol Etabonate?
A1: The research paper focuses on developing a robust and stability-indicating HPLC method for quantifying Loteprednol Etabonate in ophthalmic suspensions []. 1,2-Dihydro Loteprednol Etabonate is identified as one of the potential impurities studied for separation from Loteprednol Etabonate during the method development and validation process []. The successful separation ensures accurate quantification of Loteprednol Etabonate and confirms the method's reliability for quality control and stability assessments.
Q2: What analytical techniques were employed to study 1,2-Dihydro Loteprednol Etabonate in this research?
A2: The researchers used High-Performance Liquid Chromatography (HPLC) to separate and detect 1,2-Dihydro Loteprednol Etabonate from Loteprednol Etabonate and other impurities []. They meticulously optimized the HPLC method, employing a C8 column and a gradient elution system with a mobile phase consisting of formic acid in water and methanol []. This approach allowed them to achieve distinct separation and accurate quantification of the target compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



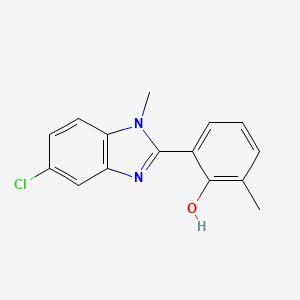
![Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B1436722.png)
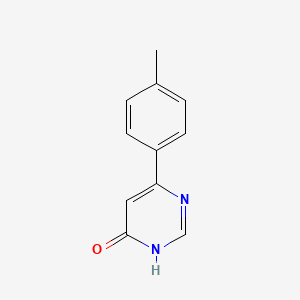
![ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1436729.png)
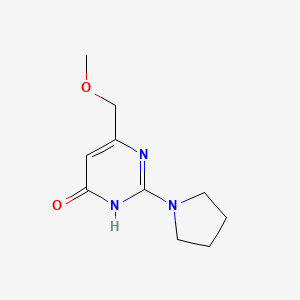
![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1436732.png)


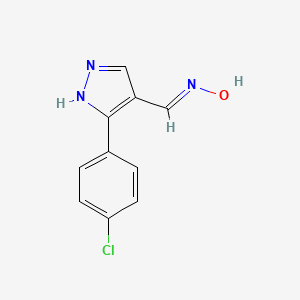
![N-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]acetamide](/img/structure/B1436739.png)
![Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt](/img/structure/B1436740.png)

